
Conophylline
描述
Conophylline is an autophagy-inducing vinca alkaloid found in several species of Tabernaemontana, including Ervatamia microphylla and Tabernaemontana divaricata . It has various functional groups, including an epoxide .
Synthesis Analysis
This compound is a vinca alkaloid with a molecular weight of 794 and is a dimer of an aspidosperma-type indole alkaloid . The biosynthesis of this compound starts from the amino acid tryptophan, which is converted into strictosidine before further elaboration and dimerisation . A total synthesis of this compound was published by Fukuyama and coworkers in 2011 .Molecular Structure Analysis
The molecular structure of this compound includes two indoline ring systems . Its molecular weight is 794.89, and its chemical formula is C44H50N4O10 .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 794.89, and its chemical formula is C44H50N4O10 .科学研究应用
抗癌活性
Conophylline 具有广谱抗癌活性。 据报道,它可以诱导癌细胞凋亡(程序性细胞死亡)和衰老(细胞衰老) 。 该化合物对人源性乳腺癌、结直肠癌、胰腺癌和肺癌细胞系有效 .
凋亡诱导
在癌症治疗的背景下,化合物诱导凋亡的能力非常宝贵。 已发现 this compound 可以诱导某些类型癌细胞的凋亡,例如 MDA-MB-468 乳腺癌细胞 .
衰老诱导
除了凋亡之外,this compound 还可以诱导癌细胞衰老。 例如,已发现它可以诱导 HT-29 结直肠癌细胞衰老 .
细胞周期破坏
观察到 this compound 会导致细胞周期发生扰动,包括 S 期消耗。 这伴随着 CDK2 和细胞周期蛋白(A2、D1)的下调,同时 p21 上调 .
氧化应激增加
This compound 会增加癌细胞系的氧化应激,这在凋亡和衰老诱导之前发生。 这表现为 ROS 水平升高,同时 NQO1 表达增加 .
抑制胰腺癌纤维化
已发现 this compound 可以抑制胰腺癌纤维化和癌相关成纤维细胞产生的促癌细胞因子 。 这表明它在胰腺癌治疗中的潜在作用。
减少肝脏和胰腺纤维化
据报道,从热带植物叶片中提取的 this compound 可以通过抑制星形细胞来减少肝脏和胰腺纤维化 .
药代动力学特征
已在 Sprague Dawley 大鼠中研究了 this compound 的药代动力学特征、组织分布和血浆蛋白结合 。 这些信息对于了解药物在体内的行为并优化其治疗应用至关重要。
作用机制
Target of Action
Conophylline, a vinca alkaloid, has been found to target hepatic stellate cells . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases . Additionally, this compound has been reported to suppress the activation of cancer-associated fibroblasts (CAFs) through the suppression of G Protein–coupled Receptor 68 .
Mode of Action
This compound interacts with its targets by inducing autophagy, a cellular process that leads to the degradation of cytosolic components, including organelles . This process is essential for the prevention of neurodegenerative diseases . In the context of hepatocellular carcinoma, this compound inhibits the cancer-promoting effects of CAFs by suppressing several HCC-promoting cytokines secreted by CAFs expressing GPR68 .
Biochemical Pathways
This compound affects various biochemical pathways. It has been reported to suppress the activation of hepatic stellate cells and liver fibrosis . In the context of cancer, it suppresses the production of cytokines such as IL6, IL8, C-C motif chemokine ligand 2, angiogenin, and osteopontin (OPN) by CAFs .
Pharmacokinetics
A related compound, 10-dehydroxyl-12-demethoxy-conophylline, has been studied in rats . Following a single intravenous dose, it was detected in all examined tissues, with the highest levels in the kidney, liver, and lung .
Result of Action
This compound has been shown to have protective effects in cellular models of neurodegenerative diseases. It suppressed protein aggregation and protected cells from cell death caused by treatment with 1-methyl-4-phenylpyridinium, a neurotoxin, by inducing autophagy . Moreover, in a model of hepatocellular carcinoma, this compound suppressed tumor growth by inhibiting the cancer-promoting effects of CAFs .
生化分析
Biochemical Properties
Conophylline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with glutathione peroxidase 4 (GPX4), an antioxidant enzyme . This compound binds to GPX4, inhibiting its activity and leading to the accumulation of lipid reactive oxygen species (ROS). This interaction is essential for the induction of autophagy, a process that helps in the degradation of damaged cellular components . Additionally, this compound has been shown to interact with mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In pancreatic beta cells, this compound promotes differentiation and increases insulin content, which is beneficial for diabetes treatment . In cellular models of neurodegenerative diseases, this compound induces autophagy, leading to the degradation of protein aggregates and protection against cell death . This compound also influences cell signaling pathways, such as the mTOR pathway, and affects gene expression related to autophagy and oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to GPX4, inhibiting its activity and leading to the accumulation of lipid ROS . This accumulation triggers autophagy, a process that degrades damaged cellular components and prevents cell death. Additionally, this compound interacts with the mTOR pathway, inhibiting its activity and promoting autophagy . These interactions result in changes in gene expression related to autophagy and oxidative stress, further enhancing the protective effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, maintaining its activity over extended periods . Long-term studies have shown that this compound continues to induce autophagy and protect cells from damage over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces autophagy and promotes pancreatic beta cell differentiation without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including increased oxidative stress and potential damage to cellular components . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and autophagy. It upregulates the expression of peroxisome proliferator-activated receptor alpha (PPARA) and its target genes, such as carnitine palmitoyl transferase 1 (CPT1) and CPT2, which are involved in beta-oxidation . This compound also increases the levels of beta-hydroxybutyrate, a ketone body, indicating enhanced fatty acid oxidation . These metabolic effects contribute to the overall therapeutic potential of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and lysosomes, where it exerts its effects on autophagy and oxidative stress . The distribution of this compound within tissues is influenced by factors such as blood perfusion and tissue binding .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and lysosomes, where it induces autophagy and degrades damaged cellular components . The targeting of this compound to specific compartments is facilitated by post-translational modifications and targeting signals that direct it to the appropriate organelles . This subcellular localization is essential for the therapeutic effects of this compound.
属性
IUPAC Name |
dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRIMAMDGWAHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



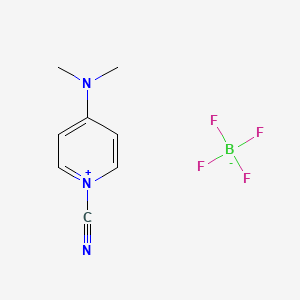
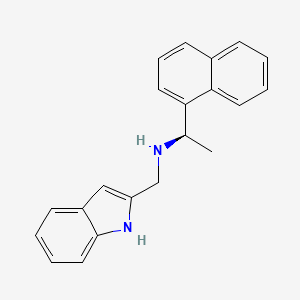
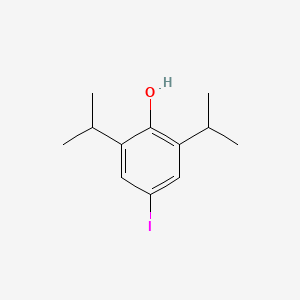
![4-Amino-N-(1-aza-tricyclo[3.3.1.0*3,7*]non-4-yl)-5-chloro-2-methoxy-benzamide; hydrochloride](/img/structure/B1242812.png)
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242813.png)
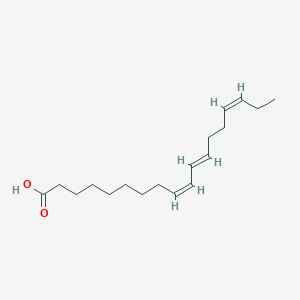
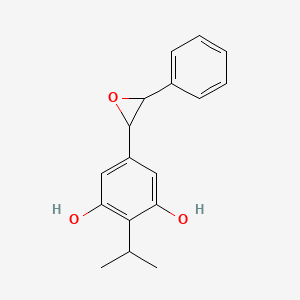
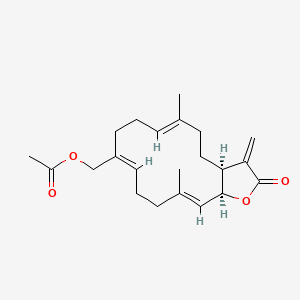
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
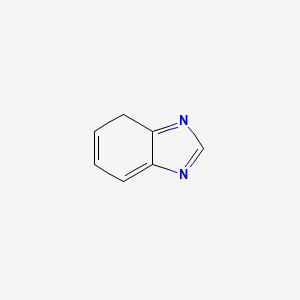
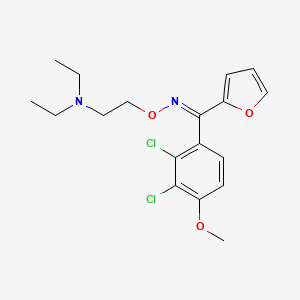
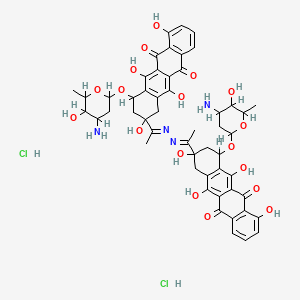
![1-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242830.png)
